molecular formula C22H26N4OS B3493850 2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3493850
M. Wt: 394.5 g/mol
InChI Key: KFCGJEJQHLRZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound with a unique structure that includes a triazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenyl and phenoxymethyl groups. The piperidine moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl groups can form specific interactions with these targets, leading to changes in their activity or function. The piperidine moiety may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: This compound shares the piperidine moiety but lacks the triazole ring and phenyl groups.

    2-(1-Methylpiperidin-4-yl)ethanamine: Similar in structure but with different functional groups and a simpler backbone.

Uniqueness

2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a triazole ring, phenyl groups, and a piperidine moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-18-12-14-24(15-13-18)17-25-22(28)26(19-8-4-2-5-9-19)21(23-25)16-27-20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCGJEJQHLRZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(=S)N(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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